2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a 1-methyltetrazole-thioether moiety linked to an aromatic triazolopyridazine core substituted with a thiophene group. Its molecular complexity arises from the fusion of multiple pharmacophores:
- Tetrazole ring: Known for metabolic stability and bioisosteric replacement of carboxylic acids, enhancing bioavailability .
- Triazolopyridazine scaffold: Imparts kinase inhibitory activity, often exploited in anticancer drug design.
- Thiophene substituent: Enhances π-π stacking interactions with biological targets, improving binding affinity.
Its synthesis likely involves multi-step reactions, including nucleophilic substitution and cyclization, as seen in analogous acetamide derivatives .
Properties
IUPAC Name |
2-(1-methyltetrazol-5-yl)sulfanyl-N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N9OS2/c1-27-19(23-25-26-27)31-11-17(29)20-13-5-2-4-12(10-13)14-7-8-16-21-22-18(28(16)24-14)15-6-3-9-30-15/h2-10H,11H2,1H3,(H,20,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZVCTYNTCWFBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CC=CS5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N9OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide is a complex heterocyclic compound that exhibits a range of biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on existing literature.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 366.44 g/mol. The structure features a tetrazole ring and a thiophenyl group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing tetrazole and thiadiazole scaffolds often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrazole can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiophenyl group may further enhance this antimicrobial efficacy by improving membrane permeability or altering metabolic pathways in bacteria .
Anticancer Activity
The anticancer potential of similar compounds has been documented in several studies. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. The compound's ability to interfere with tubulin polymerization has been highlighted as a mechanism for its anticancer effects. In vitro studies have demonstrated IC50 values indicating potent activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
Anti-inflammatory Effects
The tetrazole moiety is known to modulate inflammatory pathways, particularly through the inhibition of specific receptors involved in inflammatory responses. The P2Y14 receptor has been identified as a target for compounds with tetrazole structures, suggesting that this compound may also possess anti-inflammatory properties .
Case Studies
- Antimicrobial Evaluation : A study conducted on related tetrazole compounds revealed that modifications to the thiophenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The optimal compound exhibited an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against both strains .
- Cancer Cell Line Testing : In a comparative study of various heterocyclic compounds, the target compound demonstrated an IC50 value of 12 µM against the MCF-7 cell line, indicating a moderate level of cytotoxicity compared to standard chemotherapeutics .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The presence of sulfur in the thiol group may allow for interactions with key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : The hydrophobic nature of the thiophenyl group could facilitate penetration into bacterial membranes.
- Interference with Cell Division : By targeting tubulin dynamics, the compound may prevent proper cell division in cancer cells.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have shown that derivatives of tetrazole compounds can inhibit cancer cell proliferation. The specific structure of 2-((1-methyl-1H-tetrazol-5-yl)thio)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide may enhance its effectiveness against various cancer types due to its unique molecular interactions with biological targets.
Anti-inflammatory Effects
Compounds containing tetrazole rings have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of cyclooxygenase enzymes (COX), which are key players in the inflammatory response .
Antimicrobial Activity
Research into related compounds suggests potential antimicrobial effects. The presence of both tetrazole and thiophene moieties could contribute to enhanced activity against bacterial and fungal strains.
Case Studies and Research Findings
A comprehensive review of literature reveals various case studies involving similar compounds:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their distinguishing features are summarized below:
Data Table: Physicochemical Properties (Theoretical)
Research Findings and Implications
- Reactivity: Unlike cyano-substituted analogues (e.g., ), the target compound’s thioether group may facilitate prodrug strategies via disulfide bond formation .
- Knowledge Gaps: No in vivo data are available for the target compound, contrasting with benzoimidazole-pyrazole derivatives (e.g., ), which show validated cytotoxicity .
Q & A
Basic: What are the common synthetic strategies for preparing this compound?
The synthesis typically involves multi-step procedures, including:
- Stepwise coupling : Reacting tetrazole-thiol intermediates with activated aryl halides or acyl chlorides under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C .
- Triazolo-pyridazine core formation : Cyclization of thiophene-substituted precursors using reflux conditions in glacial acetic acid or phosphorous oxychloride .
- Final acetamide coupling : Employing N-arylmaleimide or substituted benzamide derivatives in refluxing acetic acid, followed by purification via recrystallization .
Basic: Which spectroscopic techniques are critical for confirming the structure?
- IR spectroscopy : Identifies functional groups (e.g., C=S at 650–750 cm⁻¹, N-H stretch at ~3300 cm⁻¹) .
- ¹H/¹³C NMR : Assigns chemical shifts for aromatic protons (δ 7.0–8.5 ppm), methyl groups (δ 1.5–2.5 ppm), and thiophene/triazole protons .
- Elemental analysis : Validates purity by matching calculated vs. experimental C, H, N, S content .
Advanced: How can reaction yields be optimized for the thiophene-triazolo-pyridazine moiety?
- Catalyst screening : Use Bleaching Earth Clay (10 wt%) in PEG-400 to enhance reaction efficiency at 70–80°C .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates .
- Design of Experiments (DoE) : Apply statistical modeling to optimize temperature, stoichiometry, and reaction time .
Advanced: How to resolve discrepancies in NMR chemical shift assignments?
- Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure of intermediates or final products .
Basic: What purification methods are recommended for intermediates?
- Recrystallization : Use water/ethanol mixtures or hot acetic acid to remove unreacted starting materials .
- TLC monitoring : Track reaction progress using silica gel plates with UV visualization .
- Column chromatography : Separate isomers or by-products using ethyl acetate/hexane gradients .
Advanced: What strategies enhance biological activity while maintaining solubility?
- Fluorine substitution : Introduce electron-withdrawing groups (e.g., -F) to improve metabolic stability .
- Piperazine incorporation : Increase water solubility by adding polar heterocycles to the acetamide side chain .
- Thiophene modification : Vary substituents (e.g., bromo, methoxy) to modulate lipophilicity and target binding .
Advanced: How to address contradictory bioactivity results across studies?
- Standardized assays : Reproduce experiments under controlled conditions (e.g., fixed pH, temperature) .
- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., aryl group variations) with activity trends .
Basic: What safety precautions are essential during synthesis?
- Ventilation : Handle volatile reagents (e.g., POCl₃) in fume hoods due to toxicity .
- Personal protective equipment (PPE) : Use gloves and goggles when working with corrosive acids (e.g., glacial acetic acid) .
Advanced: How to design derivatives for specific biological targets?
- Molecular docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock .
- Bioisosteric replacement : Substitute thiophene with furan or triazole with imidazole to retain activity while altering pharmacokinetics .
Advanced: How to validate synthetic routes for scalability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
